

Application Notes and Protocols: 4-Hydroxy-8-methoxy-2-methylquinoline in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No.: B096571

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These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of **4-Hydroxy-8-methoxy-2-methylquinoline**. This document provides an in-depth overview of its potential therapeutic applications, protocols for relevant assays, and insights into its mechanism of action based on current scientific understanding of quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. [1] These nitrogen-containing heterocyclic compounds are known to possess antioxidant, anti-inflammatory, antimalarial, antibacterial, antifungal, and anticancer properties. [1] The specific compound, **4-Hydroxy-8-methoxy-2-methylquinoline** (CAS 15644-89-0), with the empirical formula $C_{11}H_{11}NO_2$, is a member of this versatile class of molecules. [2][3][4][5][6] Its unique substitution pattern, featuring a hydroxyl group at position 4, a methoxy group at position 8, and a methyl group at position 2, suggests a rich potential for biological activity and warrants further investigation for therapeutic applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Hydroxy-8-methoxy-2-methylquinoline** is crucial for its application in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2] [3] [4]
Molecular Weight	189.21 g/mol	[2] [3] [4]
CAS Number	15644-89-0	[2] [3] [4] [5]
Appearance	Solid	[2]
InChI Key	DJYYBMQABYVSBR- UHFFFAOYSA-N	[2] [4]
SMILES	<chem>COc1cccc2c(O)cc(C)nc12</chem>	[2] [4]

Potential Therapeutic Applications and Rationale

Based on the extensive research into quinoline derivatives, **4-Hydroxy-8-methoxy-2-methylquinoline** is a promising candidate for several therapeutic areas. The hydroxyl and methoxy groups can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement.[\[7\]](#)

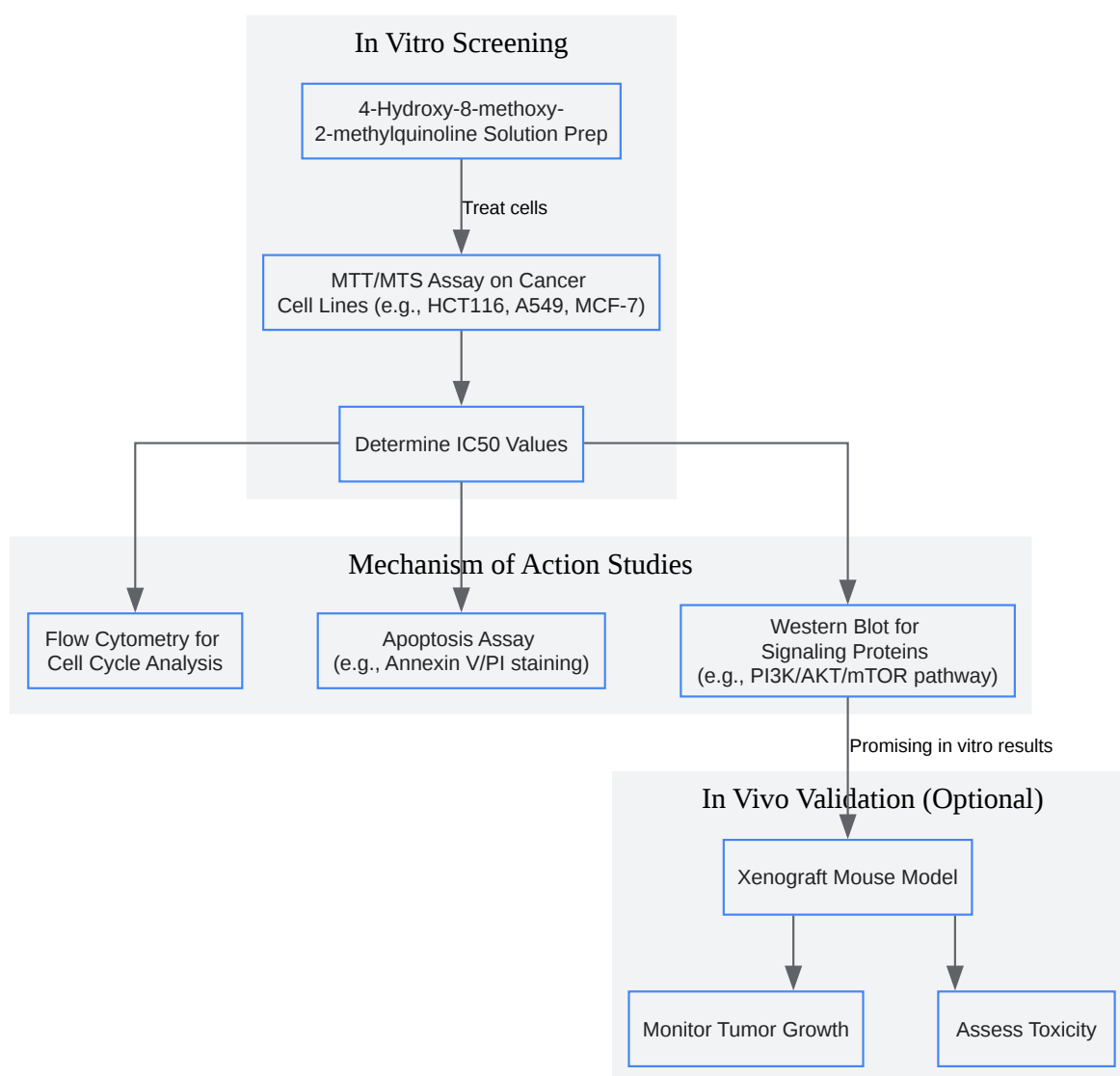
Anticancer Activity

Rationale: Numerous 8-hydroxyquinoline and 4-hydroxyquinolone derivatives have demonstrated significant anticancer activity.[\[7\]](#)[\[8\]](#) The mechanism often involves the chelation of metal ions essential for tumor cell proliferation or the inhibition of key signaling pathways.[\[9\]](#) For instance, derivatives of 8-hydroxyquinoline have been shown to exhibit potent antiproliferative effects against various cancer cell lines.[\[7\]](#)[\[10\]](#) Furthermore, some 2-phenylquinoline derivatives have been identified as antimitotic agents that induce cell cycle arrest.[\[11\]](#)

Hypothesized Mechanism of Action: The **4-hydroxy-8-methoxy-2-methylquinoline** scaffold may exert anticancer effects through multiple mechanisms. The 8-methoxy group could influence interactions with specific biological targets, while the 4-hydroxy group is often crucial for activity in this class of compounds. It is plausible that this molecule could inhibit kinases

involved in cancer progression or induce apoptosis. For example, some neocryptolepine derivatives, which share structural similarities, have been shown to induce apoptosis and block the cell cycle in the G2/M phase in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[12]

Experimental Workflow for Anticancer Evaluation



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Caption: Workflow for evaluating the anticancer potential of **4-Hydroxy-8-methoxy-2-methylquinoline**.

Anti-inflammatory Activity

Rationale: Quinoline derivatives have been investigated for their anti-inflammatory properties. [1] For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory effects and the ability to reduce oxidative stress in a model of acetaminophen-induced liver injury.[13] This activity was associated with a reduction in pro-inflammatory cytokines and NF- κ B activation.[13]

Hypothesized Mechanism of Action: **4-Hydroxy-8-methoxy-2-methylquinoline** may mitigate inflammation by inhibiting key inflammatory mediators. This could involve the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways such as NF- κ B.

Signaling Pathway in Inflammation



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **4-Hydroxy-8-methoxy-2-methylquinoline**.

Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of **4-Hydroxy-8-methoxy-2-methylquinoline** against various cancer cell lines.

Materials:

- **4-Hydroxy-8-methoxy-2-methylquinoline**
- Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)[[14](#)]
- Complete growth medium (specific to cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cancer cells to ~80% confluency.
 - Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Preparation and Treatment:

- Prepare a stock solution of **4-Hydroxy-8-methoxy-2-methylquinoline** in DMSO.
- Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 100 μM).
- Remove the medium from the wells and add 100 μL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubate the plates for 48-72 hours at 37°C and 5% CO_2 .
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot a dose-response curve and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Synthesis of 4-Alkoxy-2-methylquinoline Derivatives

This protocol is adapted from a general method for the synthesis of 4-alkoxy-2-methylquinolines using ultrasound energy, which can be modified for **4-Hydroxy-8-methoxy-2-methylquinoline**.^[15]

Materials:

- **4-Hydroxy-8-methoxy-2-methylquinoline**
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ultrasonic probe
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a beaker, combine **4-Hydroxy-8-methoxy-2-methylquinoline** (1 mmol), the desired alkyl halide (1.2 mmol), and potassium carbonate (3 mmol) in 20 mL of DMF.[\[15\]](#)
- Sonication:
 - Immerse the ultrasonic probe into the reaction mixture.
 - Sonicate the mixture for approximately 15 minutes.[\[15\]](#) Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Reduce the volume of the solvent under reduced pressure.
 - Dilute the resulting mixture with water.
 - Filter the solid product that forms and wash it with water.
 - Further purification can be achieved by recrystallization or column chromatography.
- Characterization:

- Confirm the structure of the synthesized derivative using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

4-Hydroxy-8-methoxy-2-methylquinoline represents a valuable scaffold for the development of novel therapeutic agents. Its structural features, common to a class of biologically active quinolines, suggest promising potential in oncology and inflammatory diseases. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the full therapeutic potential of this and related compounds. Further derivatization and biological evaluation are warranted to elucidate its specific mechanisms of action and to optimize its pharmacological profile.

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